1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone
Overview
Description
JWH 250 N-(4-hydroxypentyl) metabolite is a primary urinary metabolite of JWH 250, a synthetic cannabinoid. JWH 250 belongs to a family of cannabimimetic indoles that exhibit high affinity for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . This compound is often referred to as the omega-1 hydroxy metabolite of JWH 250 and is detectable in both serum and urine .
Scientific Research Applications
JWH 250 N-(4-hydroxypentyl) metabolite has several scientific research applications, including:
Forensic Toxicology: It is used as a reference standard in the detection and quantification of synthetic cannabinoids in biological samples, aiding in forensic investigations.
Pharmacological Studies: The compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids, providing insights into their biological effects and potential therapeutic applications.
Analytical Chemistry: It serves as a standard in the development of analytical methods for the detection of synthetic cannabinoids in various matrices, including urine and serum.
Mechanism of Action
Target of Action
The primary targets of JWH 250 N-(4-hydroxypentyl) metabolite are the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
JWH 250 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid that potently activates both CB1 and CB2 receptors . It binds to these receptors, leading to a series of cellular responses .
Pharmacokinetics
It is known that the compound is detectable both in serum and urine , suggesting that it is absorbed and excreted by the body
Result of Action
Its potent activation of cb1 and cb2 receptors suggests that it may have similar effects to other cannabinoids, which can include analgesia, euphoria, and changes in perception .
Action Environment
The action, efficacy, and stability of JWH 250 N-(4-hydroxypentyl) metabolite can be influenced by various environmental factors. For example, the presence of other substances in the body can affect its metabolism and excretion Additionally, factors such as temperature and pH could potentially affect its stability
Safety and Hazards
Biochemical Analysis
Biochemical Properties
JWH 250 N-(4-hydroxypentyl) metabolite plays a significant role in biochemical reactions, particularly in the context of cannabinoid receptor activation. This metabolite interacts with CB1 and CB2 receptors, which are part of the endocannabinoid system . The interaction with these receptors influences various physiological processes, including pain sensation, mood regulation, and immune response. Additionally, JWH 250 N-(4-hydroxypentyl) metabolite is involved in the modulation of enzyme activity, particularly cytochrome P450 enzymes, which are responsible for its formation and further metabolism .
Cellular Effects
JWH 250 N-(4-hydroxypentyl) metabolite exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by activating CB1 receptors, leading to altered neurotransmitter release and synaptic plasticity . In immune cells, the activation of CB2 receptors by JWH 250 N-(4-hydroxypentyl) metabolite modulates cytokine production and immune cell migration . Furthermore, this metabolite affects gene expression and cellular metabolism by interacting with nuclear receptors and transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of JWH 250 N-(4-hydroxypentyl) metabolite involves binding to cannabinoid receptors, particularly CB1 and CB2 . Upon binding, it activates G-protein coupled receptor signaling pathways, leading to the inhibition of adenylate cyclase and the reduction of cyclic AMP levels . This results in the modulation of ion channels and neurotransmitter release. Additionally, JWH 250 N-(4-hydroxypentyl) metabolite can inhibit or activate various enzymes, such as cytochrome P450 enzymes, which play a role in its metabolism and further biotransformation . Changes in gene expression are also observed, as the metabolite interacts with nuclear receptors and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JWH 250 N-(4-hydroxypentyl) metabolite change over time. The stability and degradation of this metabolite are influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that prolonged exposure to JWH 250 N-(4-hydroxypentyl) metabolite can lead to alterations in cellular function, including changes in cell viability, proliferation, and differentiation . These effects are observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this metabolite .
Dosage Effects in Animal Models
The effects of JWH 250 N-(4-hydroxypentyl) metabolite vary with different dosages in animal models. At low doses, the metabolite primarily activates cannabinoid receptors, leading to mild physiological effects such as analgesia and sedation . At higher doses, more pronounced effects are observed, including alterations in motor coordination, cognitive function, and immune response . Toxic or adverse effects, such as hepatotoxicity and neurotoxicity, have been reported at high doses, indicating the need for careful dosage considerations in research and clinical applications .
Metabolic Pathways
JWH 250 N-(4-hydroxypentyl) metabolite is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the hydroxylation of JWH 250, leading to the formation of the N-(4-hydroxypentyl) metabolite . Further metabolism of this metabolite involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion . The interactions with these enzymes and cofactors play a crucial role in determining the metabolic fate and pharmacokinetics of JWH 250 N-(4-hydroxypentyl) metabolite .
Transport and Distribution
The transport and distribution of JWH 250 N-(4-hydroxypentyl) metabolite within cells and tissues are mediated by various transporters and binding proteins . This metabolite can cross cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, it can bind to intracellular proteins and organelles, influencing its localization and accumulation . The distribution of JWH 250 N-(4-hydroxypentyl) metabolite in different tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
JWH 250 N-(4-hydroxypentyl) metabolite exhibits specific subcellular localization, which affects its activity and function . This metabolite can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through targeting signals or post-translational modifications . The localization of JWH 250 N-(4-hydroxypentyl) metabolite in these compartments can influence its interactions with other biomolecules and its overall biological effects . Understanding the subcellular localization of this metabolite is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of JWH 250 N-(4-hydroxypentyl) metabolite involves a multi-step synthetic route. The process begins with the acylation of the indole nitrogen, followed by N-alkylation. The synthetic scheme includes the following steps :
Acylation of Indole Nitrogen: The indole nitrogen is acylated using a suitable acyl chloride, such as 2’-methoxyphenylacetyl chloride.
N-Alkylation: The acylated indole is then subjected to N-alkylation using 4-bromopentanol in the presence of a base like potassium carbonate.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxyl group at the omega-1 position.
Chemical Reactions Analysis
JWH 250 N-(4-hydroxypentyl) metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ketone or carboxylic acid derivatives can be reduced back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride . The major products formed from these reactions include ketone, carboxylic acid, and substituted derivatives of JWH 250 N-(4-hydroxypentyl) metabolite .
Comparison with Similar Compounds
JWH 250 N-(4-hydroxypentyl) metabolite is similar to other synthetic cannabinoid metabolites, such as:
JWH 018 N-(5-hydroxypentyl) metabolite: This compound is a hydroxylated metabolite of JWH 018 and shares similar metabolic pathways.
AM-2201 N-(4-hydroxypentyl) metabolite: This metabolite is derived from AM-2201 and exhibits similar chemical properties and metabolic pathways.
JWH 073 N-(3-hydroxybutyl) metabolite: This compound is a hydroxylated metabolite of JWH 073 and is used in similar forensic and pharmacological studies.
The uniqueness of JWH 250 N-(4-hydroxypentyl) metabolite lies in its specific structure and the presence of the 2’-methoxyphenylacetyl group, which differentiates it from other synthetic cannabinoid metabolites .
Properties
IUPAC Name |
1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXLLEJMDHWZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017768 | |
Record name | JWH-250 N-(4-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-38-7 | |
Record name | JWH-250 N-(4-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.